molecular formula C23H24BrN3O2S B2976428 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-cycloheptylbenzamide CAS No. 422287-24-9

4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-cycloheptylbenzamide

Cat. No.: B2976428
CAS No.: 422287-24-9
M. Wt: 486.43
InChI Key: FHLULAZJOWNLNW-UHFFFAOYSA-N
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Description

4-[(6-Bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-cycloheptylbenzamide (CAS 422287-24-9) is a synthetic quinazolinone derivative offered for research purposes. This compound features a bromo-substituted tetrahydroquinazolinone core, a pharmacophore of significant interest in medicinal chemistry. Quinazolinone scaffolds are extensively investigated for their potential as kinase inhibitors . Specifically, research into allosteric epidermal growth factor receptor (EGFR) inhibitors has highlighted the value of related quinazolinone structures for overcoming resistance in non-small cell lung cancer (NSCLC) models, particularly those with triple mutations (L858R/T790M/C797S) that are resistant to earlier-generation therapeutics . The molecular structure of this compound includes a bromine atom, which can serve as a handle for further synthetic modification via cross-coupling reactions, making it a valuable building block in drug discovery programs. The molecule has a calculated molecular weight of 492.47 g/mol and a molecular formula of C23H30BrN3O2S . Its topological polar surface area is approximately 93.5 Ų, and it has an estimated XLogP of 4.5, properties that influence its solubility and permeability in biological systems . This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers can source this compound from various suppliers, with availability in quantities ranging from 1mg to 20mg .

Properties

IUPAC Name

4-[(6-bromo-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)methyl]-N-cycloheptylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30BrN3O2S/c24-17-11-12-20-19(13-17)22(29)27(23(30)26-20)14-15-7-9-16(10-8-15)21(28)25-18-5-3-1-2-4-6-18/h7-10,17-20H,1-6,11-14H2,(H,25,28)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGPBBHGYLVTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4CC(CCC4NC3=S)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-cycloheptylbenzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structural characteristics.

Structural Characteristics

The compound features a unique structure comprising a benzamide moiety linked to a tetrahydroquinazoline derivative. The presence of the bromo substituent and a sulfanylidene group contributes to its reactivity and biological properties. The cycloheptyl group enhances its lipophilicity, potentially improving membrane permeability and biological efficacy.

Research indicates that compounds similar to this one can interact with various biological targets. The tetrahydroquinazoline structure is known for its ability to modulate enzymatic activity and receptor interactions. Specifically, studies suggest that:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as nicotinamide phosphoribosyltransferase (Nampt), which is crucial for cellular metabolism and survival.
  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties, potentially making this compound effective against bacterial infections.
  • Cytotoxic Effects : Preliminary studies indicate cytotoxicity against cancer cell lines, suggesting potential applications in oncology.

Biological Activity Data

The following table summarizes the biological activities associated with similar compounds in the literature:

Compound NameStructural FeaturesBiological Activity
6-Bromo-tetrahydroquinazolineSimilar core structure with variations in side chainsAnticancer activity
Pyrrolidine-derived benzamidesContains pyrrolidine but different aromatic substitutionsAntimicrobial properties
Sulfanylidene derivativesVariations in substituents on the sulfur atomDiverse biological activities

Case Studies

Several studies have explored the biological activity of related compounds:

  • Cytotoxicity Studies : A study focusing on analogues of quinazoline derivatives found that specific substitutions significantly enhanced cytotoxicity against cancer cells, with some compounds exhibiting sub-nanomolar inhibition of target enzymes .
  • Antimicrobial Testing : Another investigation highlighted the increased antibacterial activity of brominated thiosemicarbazides compared to their chlorinated counterparts, attributing this to enhanced electron density and molecular interactions .
  • Mechanistic Insights : Research has shown that modifications in the molecular structure can lead to varied interactions with biological targets, emphasizing the importance of structural diversity in developing effective therapeutics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a 6-bromo-4-oxo-tetrahydroquinazoline core with several derivatives. Key structural variations lie in the substituents, which dictate physicochemical and biological properties:

Compound Name Core Structure Substituent Synthesis Method (if known) Biological Activity (if reported)
Target Compound 6-bromo-4-oxo-2-sulfanylidene-THQ* N-cycloheptylbenzamide Not detailed Unknown
Compound 5a 6-bromo-4-oxo-THQ Thiazolidinone, naphthalene Reflux with thioglycolic acid, ZnCl₂ NSAID activity (in vitro evaluation)
4-(6-bromo-2,4-dioxo-THQ)-N-(2-methoxybenzyl)butanamide 6-bromo-2,4-dioxo-THQ N-(2-methoxybenzyl)butanamide Not specified Unknown

*THQ = 1,2,3,4-tetrahydroquinazoline

Key Observations:

  • Core Modifications: The target compound’s 2-sulfanylidene group distinguishes it from the 2,4-dioxo derivative in , which may alter hydrogen-bonding capacity and electronic properties.

Physicochemical and Crystallographic Properties

  • Lipophilicity: The cycloheptyl group in the target compound likely increases logP compared to the methoxybenzyl group in , impacting bioavailability.
  • Crystallography: Structural validation of similar compounds employs SHELX for refinement and ORTEP-3 for visualization, ensuring accuracy in bond lengths/angles . For example, the sulfanylidene group’s geometry (C=S bond ~1.68 Å) would be critical in modeling interactions.

Research Findings and Limitations

  • Synthetic Challenges: Substituent diversity (e.g., cycloheptyl vs. methoxybenzyl) complicates direct structure-activity comparisons without targeted assays.
  • Crystallographic Tools: The reliance on SHELX and WinGX underscores the importance of robust structural analysis, though experimental data (e.g., XRD) for the target compound is absent in the evidence.

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